Uridine, 2'-deoxy-5-ethenyl-2'-fluoro-
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Overview
Description
Uridine, 2’-deoxy-5-ethenyl-2’-fluoro-: is a fluorinated nucleoside analogue. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The incorporation of fluorine into nucleosides can enhance their biological activity and stability, making them valuable tools in scientific research and therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-deoxy-5-ethenyl-2’-fluoro- typically involves the fluorination of uridine derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection and deprotection steps to selectively fluorinate the desired position on the uridine molecule. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Uridine, 2’-deoxy-5-ethenyl-2’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, often facilitated by neighboring group participation mechanisms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uridine derivatives, while oxidation may produce uridine analogues with altered functional groups .
Scientific Research Applications
Uridine, 2’-deoxy-5-ethenyl-2’-fluoro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-5-ethenyl-2’-fluoro- involves its incorporation into DNA, where it acts as a chain terminator. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. This leads to the inhibition of DNA synthesis and cell proliferation. The compound targets thymidylate synthase, an enzyme crucial for DNA replication, thereby exerting its antiviral and anticancer effects .
Comparison with Similar Compounds
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside with similar applications in cancer therapy.
2’-Deoxy-5-ethynyluridine: Used as a thymidine analogue in DNA synthesis assays.
2’-Deoxy-5-fluorouridine: Known for its antiviral and anticancer properties.
Uniqueness: Uridine, 2’-deoxy-5-ethenyl-2’-fluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of both the ethenyl and fluoro groups enhances its stability and biological activity compared to other nucleoside analogues .
Properties
CAS No. |
123881-86-7 |
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Molecular Formula |
C11H13FN2O5 |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
5-ethenyl-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h2-3,6-8,10,15-16H,1,4H2,(H,13,17,18)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
XPLOHHLOYRUBAI-FDDDBJFASA-N |
Isomeric SMILES |
C=CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F |
Canonical SMILES |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
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